molecular formula C7H5F2NO B166456 N-(3,4-difluorophenyl)formamide CAS No. 138563-55-0

N-(3,4-difluorophenyl)formamide

Cat. No.: B166456
CAS No.: 138563-55-0
M. Wt: 157.12 g/mol
InChI Key: WETBHJCQWVSXGO-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)formamide is a fluorinated aromatic formamide derivative characterized by a formamide group (-NHCHO) attached to a 3,4-difluorophenyl ring. Formamides are critical in medicinal and materials chemistry due to their hydrogen-bonding capabilities, conformational flexibility, and roles as intermediates in synthesizing heterocycles or bioactive molecules. The 3,4-difluoro substitution on the phenyl ring enhances electronegativity and may influence intermolecular interactions, solubility, and biological activity compared to non-fluorinated analogs .

Properties

CAS No.

138563-55-0

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

N-(3,4-difluorophenyl)formamide

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)

InChI Key

WETBHJCQWVSXGO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC=O)F)F

Canonical SMILES

C1=CC(=C(C=C1NC=O)F)F

Synonyms

Formamide, N-(3,4-difluorophenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorophenyl)formamide Derivatives

  • N-(4-Fluorophenyl)-N-(2,3,4-trihydroxyphenyl)formamide (): This compound exhibits two conformers in solution, as observed via 19F NMR spectroscopy. The fluorine chemical shifts were analyzed using a dimerization model, highlighting the role of hydrogen bonding and steric effects in stabilizing conformers.
  • N-(3,5-Difluorophenyl)formamide ():
    Crystallographic data for this analog reveal planar aromatic rings and intermolecular hydrogen-bonding networks. The 3,5-difluoro substitution pattern creates a symmetric electronic environment, contrasting with the asymmetric 3,4-difluoro substitution in the target compound. This symmetry may lead to differences in crystal packing and melting points .

N-Substituted Benzamide and Sulfonamide Analogs

  • The methyl substituent on the benzoyl ring may enhance lipophilicity, impacting membrane permeability in biological applications. However, the absence of the formyl proton reduces opportunities for N–H···O hydrogen bonding compared to formamides .
  • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide (): This sulfonamide derivative features a sulfonyl group (-SO2NH-) instead of a formamide. The crystal structure shows a dihedral angle of 66.05° between the two aromatic rings, stabilized by N–H···O and C–H···O hydrogen bonds. The sulfonamide’s strong hydrogen-bond acceptor capacity contrasts with the formamide’s dual donor/acceptor nature, leading to distinct solid-state architectures .

Methyl-Substituted Formamide Derivatives

  • The N-methylation of the formamide group eliminates an N–H hydrogen bond donor, reducing intermolecular interactions and altering conformational flexibility .

Structural and Functional Data Comparison

Compound Substituents Key Features Biological/Chemical Relevance
N-(3,4-Difluorophenyl)formamide 3,4-F2, -NHCHO Dual H-bond donor/acceptor; asymmetric fluorination Potential kinase inhibitor intermediate
N-(4-Fluorophenyl)-N-(2,3,4-trihydroxyphenyl)formamide 4-F, 2,3,4-OH, -NHCHO Multiple H-bond donors; conformational isomerism Antioxidant or enzyme inhibitor
N-(3,5-Difluorophenyl)formamide 3,5-F2, -NHCHO Symmetric fluorination; planar crystal packing Material science applications
N-(3,4-Difluorophenyl)-3-methylbenzamide 3,4-F2, -CONHAr, 3-CH3 Increased lipophilicity; reduced H-bonding Antimicrobial agent candidate
N-(3,4-Difluorophenyl)sulfonamide 3,4-F2, -SO2NHAr Strong H-bond acceptor; large dihedral angle (66.05°) Tyrosinase inhibitor (skin whitening)
N-(3,4-Dimethylphenyl)-N-methylformamide 3,4-(CH3)2, -N(CH3)CHO Reduced polarity; eliminated N–H donor Solvent compatibility studies

Research Findings and Implications

  • Hydrogen-Bonding Networks: Formamides like this compound exhibit versatile hydrogen-bonding motifs critical for crystal engineering and drug design. For example, sulfonamide analogs leverage stronger acceptor interactions (e.g., S=O groups) for stable crystal lattices, while formamides balance donor/acceptor properties for dynamic molecular recognition .
  • Biological Activity : Formamides with hydroxyl or fluorine substituents (e.g., ) show promise as antimicrobial or antitumor agents, though activity depends on substituent positioning and hydrogen-bonding capacity .

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